![molecular formula C16H20FN7O B2525305 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide CAS No. 2034420-43-2](/img/structure/B2525305.png)
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- Crystallography Studies : The molecular and crystal structure of certain triazine derivatives, closely related to the compound , has been extensively studied. For instance, 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine demonstrates significant π-conjugation and an extensive network of hydrogen bonds and π–π stacking interactions, which are crucial for maintaining crystal structure (Liping Lu et al., 2004).
Anticancer and Antimicrobial Agents
Anticancer Activities : Novel pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized for their antiproliferative activities against human tumor cells. The introduction of various structural moieties to the core of pyrrolotriazine has shown selective inhibitory effects, particularly against A431 cells with highly expressed wild-type epidermal growth factor receptor (EGFR) (Yaling Zhang et al., 2018).
Antimicrobial Applications : Thiazolidinone derivatives synthesized from triazine-based compounds have exhibited good antimicrobial activity against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (Divyesh Patel et al., 2012).
Drug Metabolism and Pharmacokinetics
- Metabolism Studies : The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients shows that the compound and its metabolites, including derivatives similar to the compound , undergo various metabolic pathways including N-demethylation and N-oxidation. Such studies are essential for understanding the pharmacokinetics of new drug candidates (Aishen Gong et al., 2010).
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives can interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The specific mode of action would depend on the compound’s target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the compound’s specific target(s). For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The compound’s pharmacokinetic properties (i.e., its absorption, distribution, metabolism, and excretion, or ADME) would influence its bioavailability and overall effects. For example, the compound’s structure could influence its solubility, which would affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target(s) and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c1-23(2)15-20-13(21-16(22-15)24-7-3-4-8-24)10-19-14(25)11-5-6-18-9-12(11)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGRCGNPLFNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.